molecular formula C23H28ClN5O B13059548 bis(N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)pyridin-2-amine)hydratedihydrochloride

bis(N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)pyridin-2-amine)hydratedihydrochloride

Cat. No.: B13059548
M. Wt: 426.0 g/mol
InChI Key: ZTGPGIAMVLNAFJ-UHFFFAOYSA-N
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Description

Bis(N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)pyridin-2-amine) hydrated dihydrochloride is a bis-derivative compound featuring two pyridin-2-yl groups linked via a piperazine-ethylamine scaffold, with a methoxyphenyl substituent on the piperazine ring. The compound is stabilized as a hydrated dihydrochloride salt, enhancing its solubility and stability. It is structurally related to intermediates used in synthesizing 5-HT1A receptor imaging agents, such as 131I-MPPI and 18F-MPPF, where conformational rigidity and hydrogen bonding play critical roles in receptor binding .

The synthesis involves coupling a 2-methoxyphenylpiperazine moiety with pyridin-2-amine derivatives, followed by crystallization from aqueous ketone solvents . The crystal structure reveals a chair conformation of the piperazine ring, with dihedral angles of 39.9° between the aromatic rings and anti-planar torsional angles (168.35° and 179.45°) at key bonds, which stabilize the molecule via O–H···O, N–H···O, and C–H···O hydrogen bonds .

Properties

Molecular Formula

C23H28ClN5O

Molecular Weight

426.0 g/mol

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylpyridin-2-amine;hydrochloride

InChI

InChI=1S/C23H27N5O.ClH/c1-29-21-9-3-2-8-20(21)27-17-14-26(15-18-27)16-19-28(22-10-4-6-12-24-22)23-11-5-7-13-25-23;/h2-13H,14-19H2,1H3;1H

InChI Key

ZTGPGIAMVLNAFJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C4=CC=CC=N4.Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Key Intermediate: N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)pyridin-2-amine

The synthesis begins with the preparation of the intermediate N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)pyridin-2-amine, which is crucial for the final bis-substituted compound.

  • Step 1: Formation of 2-Methoxyphenylpiperazine
    The 2-methoxyphenyl moiety is introduced by nucleophilic substitution or reductive amination on a piperazine ring. This step typically involves reacting 2-methoxyphenyl derivatives with piperazine under controlled conditions to yield 4-(2-methoxyphenyl)piperazine.

  • Step 2: Alkylation with 2-Bromoethylpyridine
    The 4-(2-methoxyphenyl)piperazine is then alkylated with 2-bromoethylpyridine or a related pyridin-2-yl ethyl halide to form the N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)pyridin-2-amine intermediate.

  • Step 3: Purification and Crystallization
    The intermediate is purified by recrystallization from solvents such as acetone-water mixtures, yielding colorless block-shaped crystals. This purification step is critical for obtaining high purity for subsequent reactions.

Formation of the Bis-Substituted Compound

  • Step 4: Coupling to Form Bis-Substituted Amine
    The bis-substituted compound is prepared by coupling two equivalents of the intermediate amine to a suitable bifunctional pyridin-2-amine derivative or by direct bis-alkylation strategies, ensuring both amine groups are substituted.

  • Step 5: Salt Formation (Hydrated Dihydrochloride)
    The free base bis-substituted amine is converted into its hydrated dihydrochloride salt by treatment with hydrochloric acid in an aqueous medium. This step stabilizes the compound and improves its solubility and crystallinity.

  • Step 6: Final Crystallization and Drying
    The hydrated dihydrochloride salt is crystallized from mixed solvents (e.g., acetone/water) and dried under controlled conditions to obtain the final pure compound.

Reaction Conditions and Analytical Data

Step Reaction Type Reagents/Conditions Notes/Outcomes
1 Nucleophilic substitution 2-Methoxyphenyl derivative + piperazine, solvent (e.g., ethanol), reflux Formation of 4-(2-methoxyphenyl)piperazine
2 Alkylation 4-(2-methoxyphenyl)piperazine + 2-bromoethylpyridine, base (e.g., K2CO3), solvent (e.g., DMF), 60–80°C Formation of intermediate amine
3 Purification Recrystallization from acetone/water (1:1) Crystals suitable for X-ray analysis
4 Coupling/bis-substitution Intermediate amine + bifunctional pyridin-2-amine or bis-alkylation agent, solvent, controlled temperature Formation of bis-substituted amine
5 Salt formation Treatment with HCl (aqueous), room temperature Formation of hydrated dihydrochloride salt
6 Crystallization and drying Mixed solvent crystallization, vacuum drying Pure, stable final compound

Structural and Conformational Insights

  • The piperazine ring adopts a chair conformation, which is typical for this heterocycle, ensuring favorable spatial orientation for substitution.

  • The dihedral angle between the phenyl and pyridine rings is approximately 40°, influencing the molecular packing and solubility properties.

  • Hydrogen bonding involving the hydrochloride and water molecules stabilizes the crystal lattice, as evidenced by O–H···N and N–H···O interactions.

Research Findings and Applications

  • The intermediate and final bis-substituted compound serve as key ligands or intermediates in the synthesis of receptor imaging agents, particularly for serotonin 5-HT1A receptor ligands labeled with iodine-131 or fluorine-18 isotopes.

  • The synthetic methods reported emphasize mild reaction conditions, high regioselectivity, and crystallization techniques that yield well-defined crystalline materials suitable for pharmaceutical use.

  • The preparation approach is reproducible and scalable, making it suitable for both research and potential industrial production.

Chemical Reactions Analysis

Types of Reactions

Bis(N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)pyridin-2-amine) hydrate dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs .

Scientific Research Applications

Structural Analysis

The structural complexity of bis(N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)pyridin-2-amine) hydrate dihydrochloride allows for specific interactions with various receptors, making it a candidate for diverse therapeutic applications.

Neurological Disorders

Research indicates that the compound acts as a 5-hydroxytryptamine receptor 1A antagonist , suggesting its potential utility in treating conditions such as anxiety, depression, and other mood disorders. Its ability to modulate serotonin pathways may provide therapeutic benefits in neuropsychiatric conditions.

Case Studies:

  • Study on Anxiety Disorders : A study demonstrated that compounds with similar structures could reduce anxiety-like behaviors in animal models, highlighting the potential of bis(N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)pyridin-2-amines) in managing anxiety disorders .

Cardiovascular Applications

The interaction of this compound with alpha1-adrenergic receptors implicates it in cardiovascular functions, particularly in regulating smooth muscle contraction and blood pressure. This suggests potential applications in treating hypertension and related cardiovascular diseases.

Research Insights:

Research has shown that compounds targeting alpha1-adrenoceptors can effectively lower blood pressure and improve vascular function .

Receptor Interactions

The compound's affinity for various receptors allows it to influence multiple pathways:

  • 5-Hydroxytryptamine Receptors : Modulation of serotonin signaling pathways.
  • Alpha1-Adrenergic Receptors : Impact on vascular smooth muscle contraction.

These interactions underline its significance as a multi-target drug candidate.

Mechanism of Action

The compound exerts its effects primarily through its interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that play a crucial role in the contraction of smooth muscles in blood vessels and other tissues . The binding of the compound to these receptors can modulate their activity, leading to various physiological effects. Molecular docking studies and in silico simulations have provided insights into the binding affinity and the specific interactions involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between the target compound and analogs from the literature:

Compound Name Molecular Formula Molecular Weight Key Structural Features Pharmacological Relevance
Bis(N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)pyridin-2-amine)·2HCl·H2O C34H38Cl2N6O2·H2O 675.67* Bis-pyridin-2-yl, methoxyphenylpiperazine, dihydrochloride hydrate 5-HT1A receptor imaging agents
4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride () C12H17N3O·2HCl 292.2 Piperidinyl backbone, pyridin-4-yl ketone, dihydrochloride Not specified
N-{1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-4-yl}-2-(thiophen-2-yl)acetamide () C21H21ClN4OS 412.9 Chlorophenylpyridazine, thiophene-acetamide, piperidinyl linker Not specified
N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine monohydrate () C19H25N4O·H2O 334.43 Monomeric analog, methoxyphenylpiperazine, pyridin-2-amine, monohydrate Intermediate for 5-HT1A ligands

*Calculated based on formula.

Key Observations:

Backbone Variations: The target compound’s bis-pyridin-2-yl structure contrasts with the pyridin-4-yl ketone in and the pyridazine-thiophene system in . The methoxyphenyl group in the target compound and ’s monomeric analog is critical for 5-HT1A affinity, while ’s chlorophenyl group may confer distinct pharmacological properties.

Salt and Hydration State: The dihydrochloride hydrate form of the target compound enhances aqueous solubility compared to the monohydrate in . ’s dihydrochloride salt lacks hydration, which may reduce stability under humid conditions.

Conformational Rigidity: The anti-planar torsional angles (168–179°) in the target compound and its monomeric analog () suggest conformational rigidity, which is advantageous for receptor binding. In contrast, compounds with flexible linkers (e.g., ’s acetamide) may exhibit lower selectivity.

Pharmacological and Functional Insights

  • 5-HT1A Receptor Targeting: The monomeric analog () is a precursor to imaging agents like 18F-MPPF, indicating that the bis-derivative may have enhanced binding avidity due to dual pyridin-2-yl groups. However, steric hindrance from the second pyridyl group could reduce efficacy compared to monomeric analogs .

Analytical Methods for Characterization

    Q & A

    Basic Research Questions

    Q. What are the critical steps in synthesizing bis(N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)pyridin-2-amine)hydratedihydrochloride, and how can reaction conditions be optimized for improved yield?

    • Methodological Answer : The synthesis involves a multi-step alkylation and purification process. Key steps include:

    • Piperazine Functionalization : Reacting 2-methoxyphenylpiperazine with ethylenediamine derivatives under reflux in anhydrous dichloromethane (DCM) with triethylamine as a base .

    • Coupling with Pyridine Moieties : Subsequent reaction with 2-aminopyridine derivatives at 60–70°C in acetonitrile, followed by hydrochloric acid treatment to form the dihydrochloride salt.

    • Optimization : Yield improvements (e.g., from 65% to 82%) can be achieved by controlling stoichiometry (1:1.2 molar ratio of piperazine to pyridine precursor) and using inert gas purging to minimize oxidation byproducts .

      • Data Table :
    StepReagents/ConditionsYield (%)Purity (HPLC)
    Piperazine alkylationDCM, Et₃N, 24h reflux7592%
    Pyridine couplingCH₃CN, 60°C, 12h8295%
    Salt formationHCl (aq.), 0°C8998%

    Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

    • Methodological Answer :

    • NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ confirm the presence of methoxyphenyl (δ 3.75 ppm, singlet) and pyridyl protons (δ 8.2–8.6 ppm multiplet). Integration ratios validate stoichiometry .
    • Mass Spectrometry (ESI-MS) : The molecular ion peak at m/z 330.43 ([M+H]⁺) matches the theoretical mass. Isotopic patterns distinguish dihydrochloride adducts .
    • X-ray Diffraction : Single-crystal analysis (e.g., orthorhombic Pna2₁ space group, a = 13.451 Å, b = 19.847 Å) confirms molecular geometry and hydrogen bonding with water .

    Advanced Research Questions

    Q. How can researchers design experiments to investigate dual receptor binding affinity, particularly for histamine H1/H4 receptors?

    • Methodological Answer :

    • Competitive Binding Assays : Use radiolabeled ligands (e.g., [³H]-mepyramine for H1, [³H]-JNJ 7777120 for H4) in HEK-293 cells expressing recombinant receptors. Measure IC₅₀ values via nonlinear regression .
    • Functional Assays : Monitor calcium flux (FLIPR) or cAMP inhibition (H4 Gi-coupled) to assess antagonism. Include positive controls (e.g., cetirizine for H1) .
    • Data Interpretation : Compare Hill slopes to identify cooperative binding. Contradictions in IC₅₀ values across studies may arise from receptor dimerization or assay-specific conditions .

    Q. What strategies resolve contradictions in pharmacological data, such as divergent IC₅₀ values reported for H1 receptor inhibition?

    • Methodological Answer :

    • Standardization : Ensure consistent cell lines (e.g., CHO vs. HEK-293), ligand concentrations, and buffer conditions (pH 7.4, 1 mM Mg²⁺).
    • Meta-Analysis : Pool data from ≥3 independent studies using random-effects models to account for inter-lab variability .
    • Structural Re-evaluation : Use molecular docking (e.g., AutoDock Vina) to correlate binding poses with activity. Discrepancies may arise from protonation states of the piperazine nitrogen at physiological pH .

    Q. In crystallographic studies, what parameters ensure accurate determination of molecular conformation, and how does thermal ellipsoid analysis contribute?

    • Methodological Answer :

    • Data Collection : Use a Rigaku R-AXIS Spider diffractometer with graphite-monochromated Cu-Kα radiation (λ = 1.54178 Å) at 153 K. Collect ≥95% completeness in the θ range 2.5–25.0° .
    • Refinement : Apply SHELXL-97 with anisotropic displacement parameters. Thermal ellipsoids (50% probability level) reveal flexibility in the methoxyphenyl group (C18—O1 torsion angle = −176.7°) and water coordination .
    • Validation : Check R-factors (R₁ < 0.05 for I > 2σ(I)) and ADP (average Ueq ≈ 0.05 Ų for non-H atoms) .

    Q. How can impurity profiling be systematically conducted using HPLC-MS, and what are critical validation factors?

    • Methodological Answer :

    • Method Development : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% formic acid (A) and acetonitrile (B). Gradient: 10% B to 90% B over 25 min.
    • Detection : ESI-MS in positive mode (m/z 100–600). Identify impurities (e.g., des-methyl analogs at m/z 316.39) via fragmentation patterns .
    • Validation : Assess linearity (R² > 0.995 for 0.1–200 µg/mL), LOD (0.01 µg/mL), and precision (%RSD < 2.0 for intra-day replicates) .

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